5,8-Monoepoxyretinsäure

Übersicht

Beschreibung

5,8-Monoepoxyretinoic acid is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is characterized by the presence of an epoxy group at the 5,8-positions of the retinoic acid molecule. It is known for its significant biological activity and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a precursor in the synthesis of other retinoid derivatives.

Industry: The compound is used in the production of retinoid-based pharmaceuticals and cosmetics.

Wirkmechanismus

Target of Action

5,8-Monoepoxyretinoic acid is a metabolite of all-trans retinoic acid . All-trans retinoic acid is a metabolite of Vitamin A and adjusts its functions of cellular growth and differentiation . The primary targets of 5,8-Monoepoxyretinoic acid are likely to be the same as those of all-trans retinoic acid, which include retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .

Mode of Action

The compound interacts with its targets, the RARs and RXRs, to regulate cell growth, differentiation, and apoptosis

Biochemical Pathways

5,8-Monoepoxyretinoic acid is likely involved in the retinoic acid signaling pathway . This pathway plays a crucial role in regulating cell growth, differentiation, and apoptosis . The compound may also affect the expression of certain genes, such as members of the POU, PAX, and Kruppel-related families of transcription factors .

Pharmacokinetics

It is known that retinoids are extensively metabolized and only traces of unchanged drugs are eliminated in urine . The terminal elimination half-lives of related compounds, isotretinoin, etretinate, and acitretin after long-term treatment are up to 20 hours, 120 days, and 48 hours, respectively .

Result of Action

The molecular and cellular effects of 5,8-Monoepoxyretinoic acid’s action are likely to be similar to those of all-trans retinoic acid, given their similar structures and targets . This includes the regulation of cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of 5,8-Monoepoxyretinoic acid are likely to be influenced by various environmental factors. For instance, it has been suggested that 5,8-oxyretinoic acid was produced from 5,6-epoxyretinoic acid under acidic conditions . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Monoepoxyretinoic acid typically involves the conversion of methyl retinoate to methyl 5,6-monoepoxyretinoate using monoperphthalic acid. This intermediate is then subjected to alkaline hydrolysis to yield 5,6-monoepoxyretinoic acid. The 5,6-monoepoxy compounds are treated with ethanolic hydrochloric acid to produce the corresponding 5,8-epoxy (furanoid) compounds .

Industrial Production Methods: Industrial production methods for 5,8-Monoepoxyretinoic acid are not extensively documented. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5,8-Monoepoxyretinoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the epoxy group to other functional groups.

Substitution: The epoxy group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminium hydride yields primary alcohols .

Vergleich Mit ähnlichen Verbindungen

5,6-Monoepoxyretinoic acid: Another epoxy derivative of retinoic acid, differing in the position of the epoxy group.

All-trans-retinoic acid: A non-epoxy derivative with significant biological activity.

13-cis-retinoic acid: An isomer of retinoic acid used in the treatment of severe acne.

Uniqueness: 5,8-Monoepoxyretinoic acid is unique due to the presence of the epoxy group at the 5,8-positions, which imparts distinct chemical and biological properties. This structural feature differentiates it from other retinoic acid derivatives and contributes to its specific interactions with retinoic acid receptors.

Biologische Aktivität

5,8-Monoepoxyretinoic acid is a derivative of retinoic acid, characterized by an epoxy group at the 5 and 8 positions of the retinoic acid molecule. This compound has garnered attention due to its significant biological activity and potential therapeutic applications, particularly in the fields of dermatology and oncology. Understanding its biological activity involves exploring its mechanism of action, pharmacokinetics, and comparative efficacy with other retinoids.

Target Receptors

5,8-Monoepoxyretinoic acid primarily interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These interactions play a crucial role in regulating various cellular processes such as:

- Cell Growth : The compound influences cellular proliferation.

- Differentiation : It promotes the differentiation of various cell types.

- Apoptosis : The compound can induce programmed cell death in certain contexts.

Biochemical Pathways

The compound is involved in the retinoic acid signaling pathway , which is vital for embryonic development, immune function, and skin health. Its structural similarities to all-trans retinoic acid suggest that it may elicit comparable molecular and cellular effects.

Pharmacokinetics

Retinoids, including 5,8-Monoepoxyretinoic acid, are extensively metabolized in the body. Studies indicate that only trace amounts of unchanged compounds are excreted in urine, highlighting their metabolic complexity and potential for bioactivity.

Efficacy in Animal Models

Research has demonstrated that 5,8-Monoepoxyretinoic acid exhibits significant biological activity:

- In studies involving vitamin A-deficient rats, it showed a growth response comparable to that of all-trans retinyl acetate when administered intraperitoneally .

- The compound has been noted to possess about 35% of the biological activity of all-trans-retinyl acetate when given orally .

Comparative Analysis with Other Retinoids

The biological activity of 5,8-Monoepoxyretinoic acid can be compared with other retinoid derivatives:

| Compound | Biological Activity (%) | Mode of Administration |

|---|---|---|

| 5,8-Monoepoxyretinoic acid | ~35% (oral) | Oral |

| All-trans retinyl acetate | 100% | Intraperitoneal |

| 5,6-Monoepoxyretinoic acid | 157% (intraperitoneal) | Intraperitoneal |

| 13-cis-retinoic acid | Varies | Oral/Topical |

This table illustrates the relative potency of 5,8-Monoepoxyretinoic acid against other known retinoids.

Study on Metabolism and Activity

A notable study isolated 5,8-oxyretinoic acid from the small intestines of vitamin A-deficient rats dosed with retinoic acid. This research confirmed the compound's identity through advanced techniques such as mass spectrometry and high-pressure liquid chromatography (HPLC) . The findings underscored its potential role as a metabolite with significant biological effects.

Clinical Implications

The therapeutic potential of 5,8-Monoepoxyretinoic acid extends to various medical applications:

- Dermatology : Its ability to promote skin cell differentiation makes it a candidate for treating skin conditions like acne and psoriasis.

- Oncology : Given its apoptotic effects on certain cancer cell lines, it may be explored as a treatment option for specific malignancies.

Eigenschaften

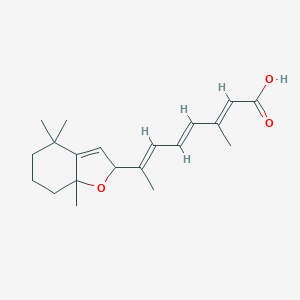

IUPAC Name |

(2E,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSIDVGVRAXSE-JUPVTLSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001112327 | |

| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3012-76-8 | |

| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Epoxytretinoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.